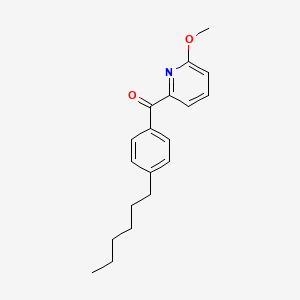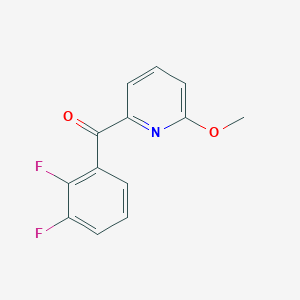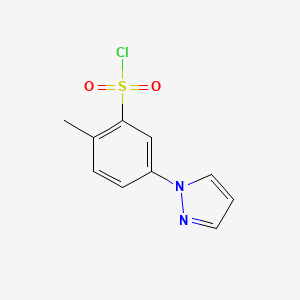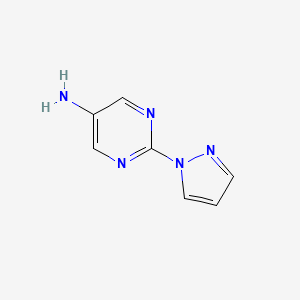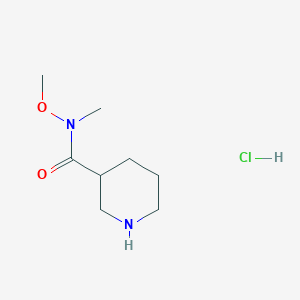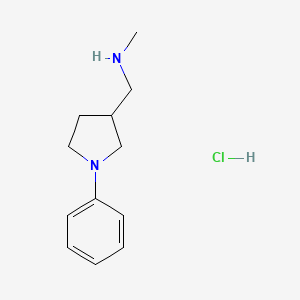
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
Vue d'ensemble
Description
“N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride” is a chemical compound with the empirical formula C12H19ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.CNCC1CCN (C1)c2ccccc2 . This indicates that the molecule contains a pyrrolidine ring attached to a phenyl group and a methylamine group, all connected by a methylene bridge. The molecule also forms a salt with a chloride ion . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 226.75 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties and are used for cellular imaging. These complexes display photocytotoxicity in red light, showing potential for cancer treatment and diagnostic applications (Basu et al., 2014).
Enhanced Cellular Uptake in Cancer Cells
- Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine show enhanced cellular uptake in cancer cells. These complexes demonstrate significant photocytotoxicity in cancer cells, indicating their potential in cancer therapy (Basu et al., 2015).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine are synthesized for catalytic applications. These compounds are important in the development of catalysts for various chemical reactions, including those that remain in the Pd(II) state (Roffe et al., 2016).
Chiral, Conformationally Mobile Ligands
- Compounds like N,N-bis[(2-pyridyl)]methyl(phenyl)(2-pyridyl)methanamine form chiral, pseudo C3-symmetric complexes. These are used in studying chiroptical properties and have potential applications in chiral recognition and catalysis (Canary et al., 1998).
Schiff Bases for Potential Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, involving compounds like N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, have been synthesized and shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Novel Schiff Base Ligands
- Schiff base ligands like 1-(3-(Pyridin-2-yl)phenyl)methanamine are used in synthesizing new palladium and platinum complexes. These complexes are studied for their anticancer activity, showing promise in the treatment of various cancers (Mbugua et al., 2020).
Molecular Docking Studies
- Compounds such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, derived from 3-(4-Chlorophenoxy)phenyl)methanamine, are used in molecular docking studies. This contributes to the understanding of molecular interactions and drug development processes (Bommeraa et al., 2019).
Hydrogen Bonding Studies
- Studies of compounds like 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine focus on hydrogen bonding, crucial for understanding molecular structures and interactions (Akerman & Chiazzari, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAKPFUBGLPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


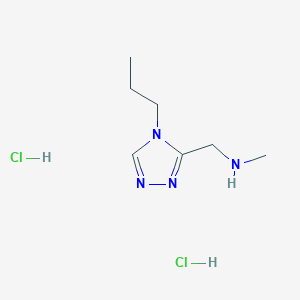
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)
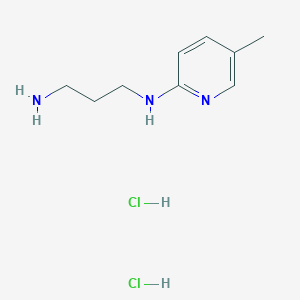
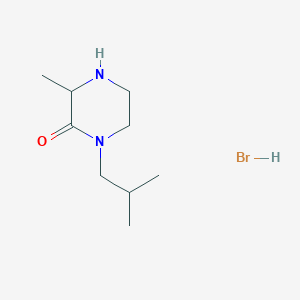
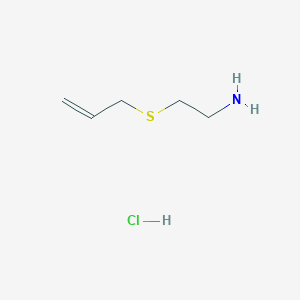
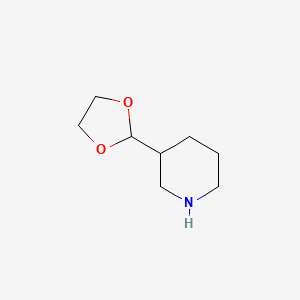
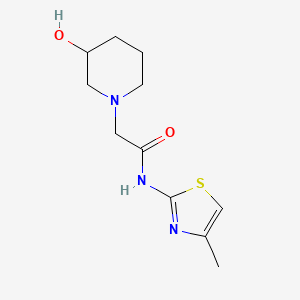
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)
